5-METHYL-2-(3-METHYLPHENYL)-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-(3-METHYLPHENYL)-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(3-METHYLPHENYL)-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE typically involves multi-step reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include methyl iodide, sodium hydride, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(3-METHYLPHENYL)-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in THF.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Possible applications in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 5-METHYL-2-(3-METHYLPHENYL)-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazole derivatives: Exhibit a broad range of chemical and biological properties.
Uniqueness
What sets 5-METHYL-2-(3-METHYLPHENYL)-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE apart is its unique combination of oxazole, pyrazole, and pyrazine rings
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-16-7-6-9-19(13-16)24-27-22(18(3)30-24)15-31-25-23-14-21(28-29(23)12-11-26-25)20-10-5-4-8-17(20)2/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFYWDUOXQGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.